molecular formula C20H20ClN3O3 B11273952 N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11273952
M. Wt: 385.8 g/mol
InChI Key: ZGVRTKBTACIQKQ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the quinoline intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chlorine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound shares the chloropyridine moiety and exhibits similar chemical reactivity.

    Betrixaban: A compound with a similar pyridine structure, used as an anticoagulant.

Uniqueness

N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups and the presence of both quinoline and pyridine rings

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c1-2-3-6-11-24-15-8-5-4-7-14(15)18(25)17(20(24)27)19(26)23-16-10-9-13(21)12-22-16/h4-5,7-10,12,25H,2-3,6,11H2,1H3,(H,22,23,26)

InChI Key

ZGVRTKBTACIQKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=C(C=C3)Cl)O

Origin of Product

United States

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